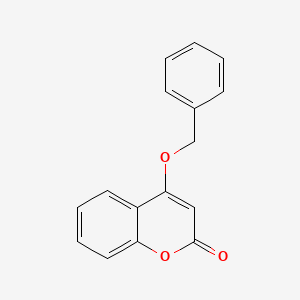![molecular formula C18H18F3NO2 B5694747 N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5694747.png)
N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide, also known as TTPA, is a chemical compound that has been extensively studied in scientific research. TTPA is a potent inhibitor of the cellular uptake of vitamin E, a fat-soluble antioxidant that plays an essential role in protecting cells against oxidative damage.
作用機序
N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide inhibits the cellular uptake of vitamin E by blocking the activity of a protein called scavenger receptor class B type 1 (SR-B1). SR-B1 is responsible for the uptake of vitamin E into cells, and this compound inhibits this process by binding to the protein and preventing its activity. This results in a decrease in cellular vitamin E levels and an increase in oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have a significant impact on cellular vitamin E levels and oxidative stress. Inhibition of vitamin E uptake by this compound results in a decrease in the antioxidant capacity of cells, which can lead to increased oxidative damage. This compound has also been shown to have a significant impact on lipid metabolism, with studies demonstrating that this compound can alter the expression of genes involved in lipid metabolism.
実験室実験の利点と制限
N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide has several advantages for lab experiments, including its potent inhibition of vitamin E uptake and its ability to alter lipid metabolism. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in lab experiments. Additionally, this compound is a relatively new compound, and further research is needed to fully understand its effects and potential applications.
将来の方向性
There are several future directions for research on N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide. One area of interest is the role of this compound in lipid metabolism, and its potential applications in the treatment of metabolic disorders. Another area of interest is the development of new compounds that can inhibit vitamin E uptake with greater potency and specificity. Finally, further research is needed to fully understand the potential risks and benefits of this compound, and its potential applications in the prevention and treatment of oxidative stress-related diseases.
Conclusion
In conclusion, this compound is a potent inhibitor of vitamin E uptake that has been extensively studied in scientific research. This compound has significant impacts on cellular vitamin E levels, oxidative stress, and lipid metabolism, with potential applications in the prevention and treatment of metabolic disorders and oxidative stress-related diseases. Further research is needed to fully understand the potential risks and benefits of this compound and to develop new compounds with greater potency and specificity.
合成法
N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide can be synthesized by reacting 2,3,5-trimethylphenol with 2-bromoacetophenone in the presence of a base to form 2-(2,3,5-trimethylphenoxy)acetophenone. The resulting compound can then be reacted with trifluoromethylphenylboronic acid in the presence of a palladium catalyst to form this compound.
科学的研究の応用
N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide has been extensively studied in scientific research due to its ability to inhibit the cellular uptake of vitamin E. Vitamin E is an essential nutrient that plays a critical role in protecting cells against oxidative damage. This compound has been used in various research studies to investigate the role of vitamin E in cellular protection and the mechanisms underlying oxidative stress.
特性
IUPAC Name |
N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO2/c1-11-8-12(2)13(3)16(9-11)24-10-17(23)22-15-7-5-4-6-14(15)18(19,20)21/h4-9H,10H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCLIXSAFBZPCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)NC2=CC=CC=C2C(F)(F)F)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-allyl-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5694673.png)
![N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5694680.png)

![5-bromo-N-[(tert-butylamino)carbonothioyl]-2-chlorobenzamide](/img/structure/B5694693.png)
![N-(2-isopropylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5694699.png)
![7-[(2-chloro-6-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5694708.png)
![N-{[(2-methoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5694709.png)




![1-[5-methyl-1-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5694763.png)
